molecular formula C15H14O3 B8575118 Benzyl 2-(2-hydroxyphenyl)acetate

Benzyl 2-(2-hydroxyphenyl)acetate

Cat. No. B8575118
M. Wt: 242.27 g/mol
InChI Key: HQKFEUBRVQNYME-UHFFFAOYSA-N
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Patent
US05739351

Procedure details

A suspension of 22.6 g of 2-hydroxyphenylacetic acid, 0.5 g of paratoluenesulphonic acid in 15.5 cm3 of benzyl alcohol is heated at reflux for three hours. 2 g of 3S active carbon are added, the suspension is filtered over Supercel, and the filtrate is evaporated to dryness under reduced pressure (2.7 kPa). 30 g of benzyl [(2-hydroxy)phenyl]acetate are obtained in the form of crystals. M.p.K =104° C.
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
15.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
3S
Quantity
2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([OH:11])=[O:10].[C:12]1([CH3:22])[CH:17]=[CH:16][C:15](S(O)(=O)=O)=[CH:14][CH:13]=1>C(O)C1C=CC=CC=1>[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([O:11][CH2:22][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=[O:10]

Inputs

Step One
Name
Quantity
22.6 g
Type
reactant
Smiles
OC1=C(C=CC=C1)CC(=O)O
Name
Quantity
0.5 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
15.5 mL
Type
solvent
Smiles
C(C1=CC=CC=C1)O
Step Two
Name
3S
Quantity
2 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for three hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the suspension is filtered over Supercel
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to dryness under reduced pressure (2.7 kPa)

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=CC=C1)CC(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
YIELD: CALCULATEDPERCENTYIELD 4264.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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